molecular formula C10H10N2O6 B14006795 Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate CAS No. 35748-37-9

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate

Cat. No.: B14006795
CAS No.: 35748-37-9
M. Wt: 254.20 g/mol
InChI Key: YJPSZLNNWRGXQE-UHFFFAOYSA-N
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Description

Historical Evolution of 2-Hydroxy-3-Nitrobenzamide Scaffolds in Medicinal Chemistry

The 2-hydroxy-3-nitrobenzamide scaffold emerged as a pharmacophore in the late 20th century, with early studies focusing on its crystalline properties and intramolecular hydrogen-bonding patterns. The crystal structure of 2-hydroxy-3-nitrobenzamide revealed intramolecular hydrogen bonds between the hydroxyl and amide groups, stabilizing a planar conformation conducive to protein interactions. This discovery prompted investigations into its derivatives, particularly nitrobenzoates, which demonstrated antimycobacterial activity against Mycobacterium tuberculosis.

In the 2000s, synthetic efforts expanded to include ester and thioester variants. For example, 3,5-dinitrobenzoate esters exhibited enhanced antitubercular activity compared to their parent acids, with minimal cytotoxicity against human THP-1 cells. These findings underscored the scaffold’s versatility, as nitro groups at the meta and para positions modulated electron-withdrawing effects, improving membrane permeability and target affinity. Concurrently, studies on 2-hydroxy-3-nitrobenzamide intermediates highlighted their role in synthesizing heterocyclic compounds, such as pyrrolidine-3-carboxylic acids, which are precursors to endothelin receptor antagonists.

Table 1: Key Developments in 2-Hydroxy-3-Nitrobenzamide Derivatives

Year Milestone Biological Activity Reference
2007 Crystal structure elucidation of 2-hydroxy-3-nitrobenzamide Structural insights
2013 Synthesis of antimycobacterial carbamate derivatives M. avium inhibition (MIC ≤8 μM)
2020 Organocatalytic synthesis of pyrrolidine-3-carboxylic acids Endothelin receptor antagonism
2023 Evaluation of 3,5-dinitrobenzoate esters against M. tuberculosis MIC values as low as 1.56 μg/mL

The evolution of this scaffold has been marked by iterative optimization of nitro group positioning and esterification strategies. For instance, replacing hydroxyl groups with methoxy or ethoxy substituents in carbamate derivatives improved lipophilicity, as measured by log P values, correlating with enhanced antimycobacterial activity. These modifications also influenced membrane fluidity, a critical factor in disrupting bacterial cell walls.

Role of Methyl Ester Functionality in Bioactive Compound Design

The methyl ester group in this compound serves dual roles: modulating physicochemical properties and acting as a prodrug precursor. Esters generally enhance solubility and metabolic stability by shielding acidic or polar groups from premature degradation. In nitrobenzoate derivatives, the methyl ester at the para position reduced hydrolysis rates compared to ethyl or propyl analogs, prolonging systemic exposure. This stability is crucial for compounds targeting intracellular pathogens like M. tuberculosis, which require sustained drug levels for efficacy.

Additionally, methyl esters facilitate membrane penetration by lowering overall polarity. For example, in a series of 4-(alkoxycarbonylamino)benzoates, butyl derivatives demonstrated higher photosynthetic electron transport (PET) stimulation in spinach chloroplasts than methyl or ethyl analogs, suggesting that longer alkyl chains increase hydrophobic interactions with thylakoid membranes. However, methyl esters strike a balance between lipophilicity and steric hindrance, minimizing cytotoxicity while maintaining bioactivity.

The ester moiety also serves as a metabolic liability, enabling enzymatic hydrolysis to active acids. Mycobacterial esterases selectively cleave nitrobenzoate esters, releasing cytotoxic nitrobenzoic acids intracellularly. This prodrug strategy enhances selectivity, as mammalian esterases exhibit lower activity toward these substrates, reducing off-target effects. For this compound, hydrolysis would yield 2-hydroxy-3-nitrobenzoyl amino acetic acid, potentially amplifying antimycobacterial activity through dual mechanisms: membrane disruption and enzyme inhibition.

Mechanistic Insights :

  • Membrane Interaction : Amphiphilic nitrobenzoates intercalate into lipid bilayers, altering membrane fluidity and proton gradient dissipation.
  • Enzyme Inhibition : Nitro groups participate in redox cycling, generating reactive oxygen species that damage microbial DNA and proteins.
  • Prodrug Activation : Ester hydrolysis by mycobacterial carboxylesterases releases bioactive acids, targeting essential pathways like ATP synthesis.

Properties

CAS No.

35748-37-9

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C10H10N2O6/c1-18-8(13)5-11-10(15)6-3-2-4-7(9(6)14)12(16)17/h2-4,14H,5H2,1H3,(H,11,15)

InChI Key

YJPSZLNNWRGXQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The general synthetic approach to this compound involves:

  • Preparation of methyl 2-aminoacetate (methyl glycinate) or its derivatives as the nucleophilic amine component.
  • Preparation of 2-hydroxy-3-nitrobenzoic acid or its activated derivatives (e.g., acid chloride, ester).
  • Coupling of the amine and the acid derivative to form the amide bond.
  • Purification and characterization of the final product.

Esterification of 2-Aminoacetic Acid to Methyl 2-Aminoacetate

Methyl 2-aminoacetate is commonly prepared by Fischer esterification of glycine with methanol in the presence of an acid catalyst such as sulfuric acid. This method is well-documented and yields methyl glycinate in high purity and yield.

Step Reagents & Conditions Outcome
1 Glycine + Methanol + H2SO4 (catalyst) Methyl 2-aminoacetate (ester)
2 Reflux for several hours Esterification completion
3 Neutralization and extraction Purified methyl 2-aminoacetate

This esterification step is critical as it provides the amine component in a form compatible with subsequent amide bond formation.

Preparation of 2-Hydroxy-3-Nitrobenzoic Acid Derivatives

2-Hydroxy-3-nitrobenzoic acid can be prepared by selective nitration of salicylic acid (2-hydroxybenzoic acid) under controlled conditions using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

Step Reagents & Conditions Outcome
1 Salicylic acid + HNO3/H2SO4 2-Hydroxy-3-nitrobenzoic acid
2 Temperature control (0–5 °C) Selective nitration at position 3
3 Work-up and purification Pure 2-hydroxy-3-nitrobenzoic acid

Alternatively, the acid can be converted into its acid chloride using thionyl chloride or oxalyl chloride to facilitate amide bond formation.

Amide Bond Formation: Coupling of Methyl 2-Aminoacetate with 2-Hydroxy-3-Nitrobenzoyl Derivatives

The key step in the synthesis is the formation of the amide bond between methyl 2-aminoacetate and 2-hydroxy-3-nitrobenzoyl chloride or activated ester.

Common methods include:

  • Acid Chloride Method: Preparation of 2-hydroxy-3-nitrobenzoyl chloride by reaction of the acid with thionyl chloride, followed by reaction with methyl 2-aminoacetate in an inert solvent (e.g., dichloromethane) in the presence of a base such as triethylamine to scavenge HCl.

  • Mixed Anhydride or Activated Ester Method: Use of coupling reagents such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) or oxyma esters to activate the acid, facilitating amide bond formation under mild conditions with minimal racemization.

Method Reagents & Conditions Notes
Acid chloride method 2-Hydroxy-3-nitrobenzoyl chloride + methyl 2-aminoacetate + Et3N High reactivity, requires careful handling of acid chloride
Yamaguchi reagent method 2-Hydroxy-3-nitrobenzoic acid + 2,4,6-trichlorobenzoyl chloride + DIPEA + DMAP, then methyl 2-aminoacetate Mild conditions, racemization suppressed, recyclable reagents
Carbodiimide coupling DCC or EDC + HOBt or oxyma + acid + amine Common peptide coupling reagents, potential side reactions

Alternative Synthetic Routes

Some literature reports the reduction of nitro groups after amide bond formation or the use of hydrazide intermediates for further functionalization. However, for this compound, the direct nitration of the aromatic ring prior to amide coupling is the preferred route to maintain the integrity of the nitro substituent.

Summary of Research Data and Yields

Step Yield (%) Purification Method Characterization Techniques
Fischer esterification of glycine to methyl 2-aminoacetate 85–95 Distillation or recrystallization NMR, IR, HPLC
Nitration of salicylic acid to 2-hydroxy-3-nitrobenzoic acid 70–80 Recrystallization NMR, IR, MS
Conversion to acid chloride ~90 Distillation under reduced pressure IR (acid chloride peak), NMR
Amide bond formation (acid chloride method) 75–90 Column chromatography or recrystallization NMR, IR, MS, HPLC

These yields and purification methods are consistent with literature reports for similar aromatic amino acid derivatives.

Analytical Characterization of the Final Product

The final compound, this compound, is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active components .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate with five structurally related compounds, highlighting key differences in substituents, molecular formulas, and physicochemical properties.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Benzoyl/Backbone Key Features
This compound* Not Available C₁₀H₉N₃O₇ 283.20 2-OH, 3-NO₂ Nitro group (electron-withdrawing), hydroxy (H-bond donor)
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate 1241680-73-8 C₁₀H₁₂N₂O₄ 224.21 3-NH₂, 2-OH Amino (electron-donating), hydroxy; potential for metal coordination
Methyl 2-((4-fluoro-2-nitrobenzyl)amino)acetate 1174568-42-3 C₁₀H₁₁FN₂O₄ 242.21 4-F, 2-NO₂ (on benzyl) Fluorine (lipophilic), nitro; optimized for synthetic routes
Ethyl 2-[(3-methylbenzoyl)amino]acetate 330466-40-5 C₁₂H₁₅NO₃ 221.25 3-CH₃ (on benzoyl), ethyl ester Methyl (electron-donating), ethyl ester enhances lipophilicity
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate 1019554-28-9 C₁₀H₁₂FNO₂ 197.21 3-F (on benzyl) Fluorobenzyl group; altered steric and electronic properties
Methyl 2-amino-3-hydroxybenzoate 17672-21-8 C₈H₉NO₃ 167.16 2-NH₂, 3-OH (on benzoate) Simpler structure; lacks amide linkage, high polarity

*Calculated molecular weight and formula based on structural analysis.

Key Differences and Implications

Substituent Effects: Nitro vs. Amino Groups: The nitro group in the target compound (electron-withdrawing) contrasts with the amino group in CAS 1241680-73-8 (electron-donating), significantly altering reactivity. Fluorine Substituents: Fluorine in CAS 1174568-42-3 and 1019554-28-9 increases lipophilicity and metabolic stability, making these compounds more suitable for pharmacokinetic applications .

Ester Group Variations :

  • Ethyl esters (CAS 330466-40-5) exhibit higher lipophilicity than methyl esters, influencing solubility and membrane permeability .

Synthetic Utility :

  • Compounds with nitro groups (e.g., target compound, CAS 1174568-42-3) are often intermediates in the synthesis of amines via reduction reactions .
  • The hydroxy group in the target compound and CAS 1241680-73-8 enables participation in hydrogen bonding, facilitating crystallization or coordination in catalytic systems .

Biological Activity

Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate is an organic compound characterized by its unique structural components, including a nitro group and an ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula: C10H10N2O6
  • Molecular Weight: 254.196 g/mol
  • Density: 1.439 g/cm³
  • Boiling Point: 400.2 °C at 760 mmHg

The presence of the nitro group is significant as compounds with such functional groups often exhibit various biological activities, including antimicrobial and anticancer properties.

Preliminary studies suggest that this compound may interact with biological targets involved in metabolic pathways. Specifically, it has been noted for its potential to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial DNA replication and folate metabolism, respectively . The compound's structural similarities to other bioactive compounds suggest it may exhibit significant interactions worth further exploration.

Antimicrobial Properties

The compound has shown promising results in various antimicrobial assays:

  • Minimum Inhibitory Concentration (MIC): Early evaluations indicate that this compound exhibits antimicrobial activity against a range of pathogens. For instance, derivatives of similar compounds have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition: The compound has also been evaluated for its ability to inhibit biofilm formation, which is crucial in treating chronic infections. It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 2-hydroxybenzoateC8H8O3Lacks a nitro group; simpler structureModerate antimicrobial activity
Methyl 4-nitrobenzoateC8H8N2O4Contains a nitro group but lacks amino functionalityAntimicrobial properties
N-(4-Nitrophenyl)glycineC9H10N2O4Contains an amino acid structureSimilar biological activity

This compound stands out due to its combination of both nitro and ester functionalities, potentially enhancing its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound derivatives in various biological applications:

  • Antimicrobial Evaluation : A study conducted on derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting synergistic effects when combined with traditional antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays indicated that certain derivatives were non-toxic at concentrations up to 60 μM while maintaining effective antimicrobial properties .

Q & A

Q. What are the key synthetic routes for Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nitration of 2-hydroxybenzaldehyde derivatives followed by coupling with methyl 2-aminoacetate. For example, nitration of 2-hydroxy-3-methoxybenzaldehyde with 100% nitric acid in acetic acid yields intermediates like 2-hydroxy-3-nitrobenzaldehyde, which can then react with methyl 2-aminoacetate under amide-forming conditions (e.g., EDC/HOBt coupling) . Reaction optimization should focus on temperature control (0–5°C during nitration) and stoichiometric ratios to minimize byproducts like over-nitrated derivatives.

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed using reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and confirmed via melting point analysis. For example, related nitroaromatic esters exhibit melting points in the range of 120–140°C, with deviations indicating impurities . TLC (silica gel, ethyl acetate/hexane) can monitor reaction progress, with UV-active spots at Rf ~0.3–0.4 under 254 nm.

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model the compound’s frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack. For nitroaromatic analogs, the LUMO is typically localized on the nitro group, enabling nucleophilic substitution . Solvent effects (e.g., polar aprotic vs. protic) are incorporated using the PCM model to refine reactivity predictions.

Q. How can NMR spectral discrepancies in structurally similar nitroaromatic esters be resolved?

  • Methodological Answer : 13C^{13}\text{C} and 1H^{1}\text{H} NMR assignments must account for electron-withdrawing effects of the nitro group. For example, the carbonyl carbon in the benzoyl moiety typically resonates at δ 165–170 ppm, while the methyl ester appears at δ 50–55 ppm. Discrepancies in splitting patterns (e.g., aromatic protons) may arise from conformational isomerism or hydrogen bonding, which can be clarified using 2D NMR (COSY, HSQC) .

Q. What strategies mitigate decomposition during long-term storage of nitroaromatic esters?

  • Methodological Answer : Stability studies recommend storage at 2–8°C under inert gas (N2_2) to prevent hydrolysis or photodegradation. Accelerated degradation tests (40°C/75% RH for 4 weeks) can identify susceptibility to moisture, with HPLC monitoring for degradation products like 2-hydroxy-3-nitrobenzoic acid . Lyophilization or formulation with stabilizers (e.g., ascorbic acid) may extend shelf life.

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting melting point data for nitroaromatic esters across studies?

  • Methodological Answer : Conflicting data often arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethanol vs. ethyl acetate) can isolate stable polymorphs. For example, methyl 2-(indol-3-yl)acetate exhibits a melting point of 50–52°C after recrystallization in methanol, whereas impurities may raise this to 55–60°C . Cross-validate with DSC to confirm thermal transitions.

Q. What experimental controls are critical when studying biological interactions of nitroaromatic compounds?

  • Methodological Answer : Include controls for nitroreductase activity (e.g., anaerobic vs. aerobic conditions) to assess metabolic activation. For DNA interaction studies (e.g., intercalation or alkylation), use ethidium bromide as a positive control and monitor via UV-Vis spectroscopy or gel electrophoresis . Quantify nitro group reduction products (e.g., amines) using LC-MS to avoid false positives.

Application-Oriented Questions

Q. How can this compound be functionalized for targeted drug delivery systems?

  • Methodological Answer : The nitro group can be reduced to an amine (e.g., using H2_2/Pd-C) for conjugation with targeting moieties (e.g., antibodies via NHS ester chemistry). Alternatively, the ester group can be hydrolyzed to a carboxylic acid for PEGylation or nanoparticle encapsulation . Monitor functionalization efficiency using 19F^{19}\text{F} NMR if fluorine tags are introduced.

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